1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride
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Overview
Description
1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride is a fluorinated organic compound with the molecular formula C6H11F2N·HCl. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a pentenylamine backbone, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpent-4-en-2-amine and a fluorinating agent.
Fluorination: The key step involves the introduction of fluorine atoms into the molecule. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination step.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the fluorine atoms or the amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated amines on biological systems.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, and this compound may serve as a precursor in drug development.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-2-methylpent-4-en-2-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
2-Methylpent-4-en-2-amine;hydrochloride: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it valuable in applications where fluorinated compounds are desired for their stability and biological activity.
Properties
IUPAC Name |
1,1-difluoro-2-methylpent-4-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-3-4-6(2,9)5(7)8;/h3,5H,1,4,9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFFOSNSPPXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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